

# Structural differences between methotrexate and folic acid

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## Compound of Interest

Compound Name: *Methotrexate monohydrate*

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An In-depth Technical Guide on the Structural Differences Between Methotrexate and Folic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and functional distinctions between the essential vitamin folic acid and the widely used chemotherapeutic and immunosuppressive agent, methotrexate. A comprehensive understanding of their molecular differences is crucial for appreciating the mechanism of action of methotrexate and for the development of novel antifolate drugs.

## Core Structural Differences

Folic acid and methotrexate share a common backbone, consisting of a pteridine ring, p-aminobenzoic acid, and a glutamic acid tail. However, two key substitutions on this shared scaffold account for their profoundly different biological activities.<sup>[1]</sup>

The primary structural differences are:

- Substitution at Carbon 4 of the Pteridine Ring: Folic acid possesses a hydroxyl (-OH) group at this position, whereas methotrexate has an amino (-NH<sub>2</sub>) group.<sup>[1]</sup>
- Substitution at Nitrogen 10 of the p-Aminobenzoic Acid Moiety: Methotrexate is methylated at this position (-CH<sub>3</sub> group), while folic acid is not.<sup>[1]</sup>

These seemingly minor alterations have a significant impact on the molecules' interaction with dihydrofolate reductase (DHFR), the target enzyme. The amino group and the methyl group in methotrexate are critical for its high-affinity binding to DHFR.[2]

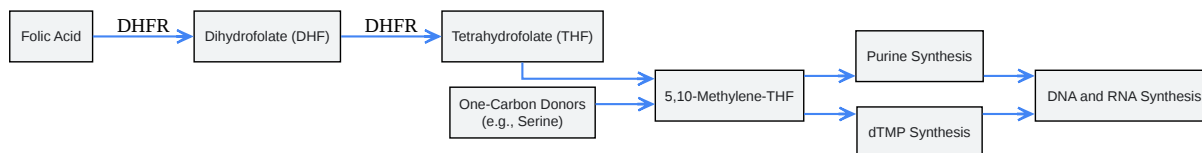
## Comparative Binding Affinities and Inhibitory Activities

The structural modifications of methotrexate translate into a dramatically increased affinity for dihydrofolate reductase (DHFR) compared to the enzyme's natural substrate, dihydrofolate (a reduced form of folic acid).[3][4] Methotrexate is a slow, tight-binding competitive inhibitor of DHFR.[5] Its affinity for DHFR is approximately 1000 times greater than that of dihydrofolate.[3] This strong binding effectively blocks the active site of the enzyme, leading to the inhibition of DNA synthesis, repair, and cellular replication.[4][6]

Compound	Target	Parameter	Value
Methotrexate	Human DHFR	Ki	3.4 pM[7]
Methotrexate	Human DHFR	IC50	~100 nM[8], 0.12 ± 0.07 µM[9]
Dihydrofolate	Human DHFR	Km	0.05 µM to 10 µM[10]
Folic Acid	Folate Binding Protein	KD	2.0–11 × 10 <sup>-6</sup> M[8]
Methotrexate	Folate Binding Protein	KD	2.4–4.0 × 10 <sup>-5</sup> M[8]

## Signaling Pathways and Mechanism of Action

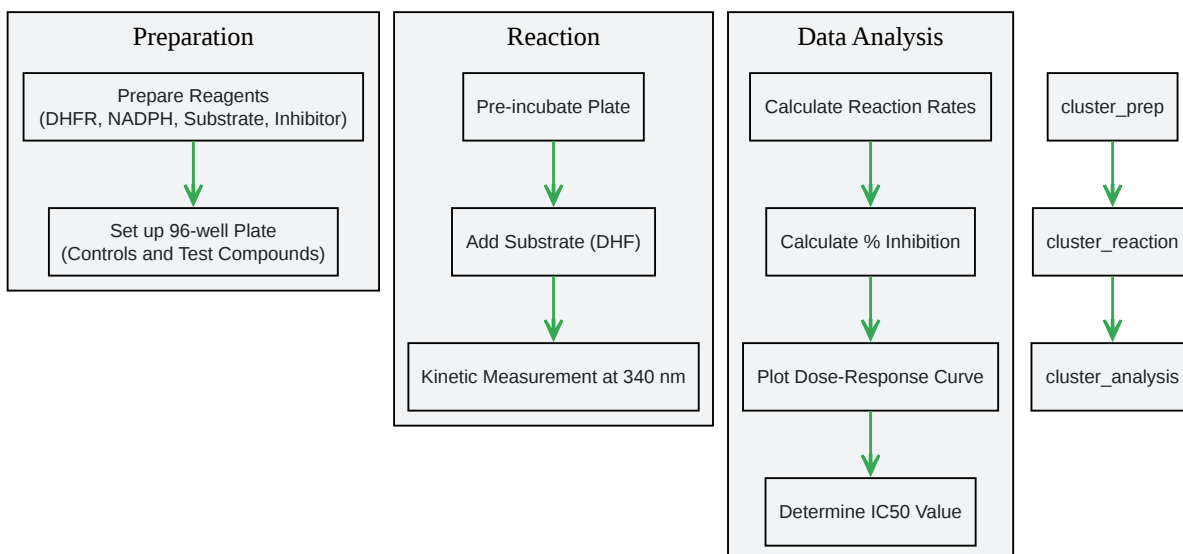
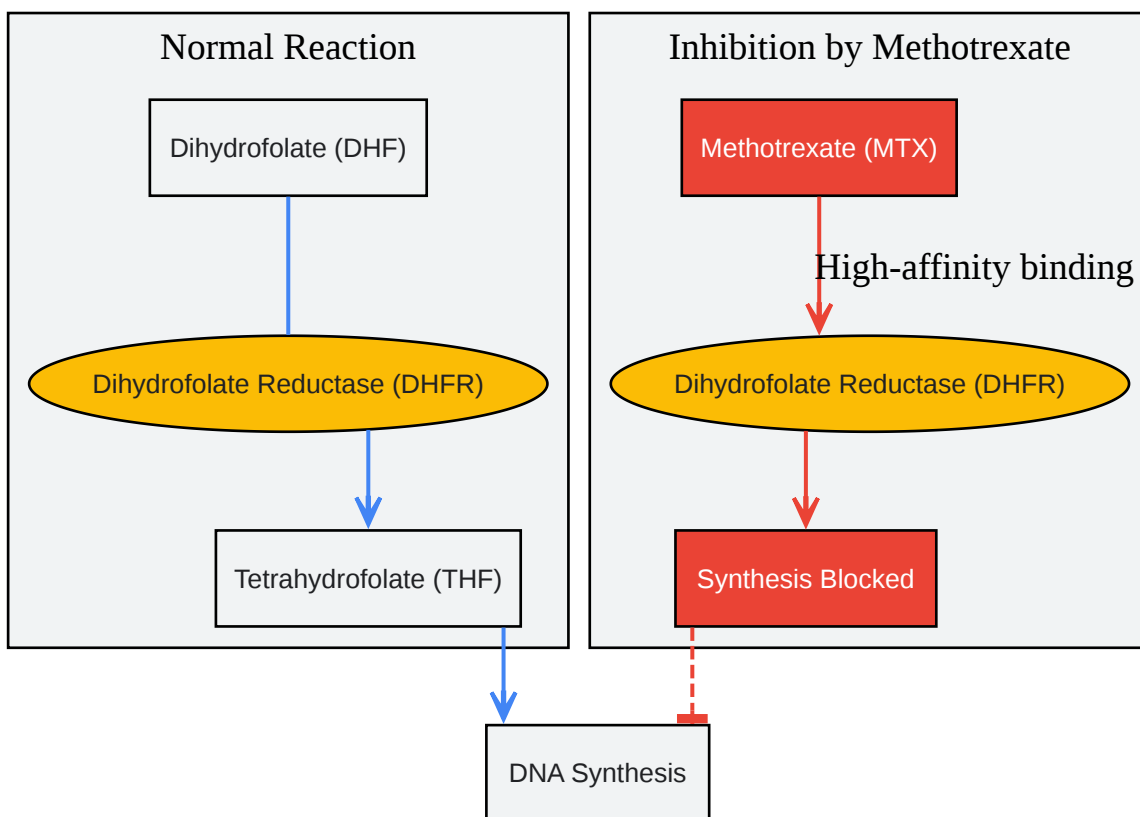
Folic acid is a vital precursor in the synthesis of tetrahydrofolate (THF), an essential coenzyme in one-carbon metabolism.[11][12] THF and its derivatives are necessary for the de novo synthesis of purines and thymidylate, which are building blocks for DNA and RNA.[3] The conversion of dietary folate to the biologically active THF is a two-step reduction process catalyzed by DHFR.[11]



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Caption: Folic Acid Metabolic Pathway.

Methotrexate exerts its therapeutic effect by competitively inhibiting DHFR, thereby blocking the synthesis of THF.[4][6] This leads to a depletion of the cellular pools of thymidylate and purines, which in turn inhibits DNA and RNA synthesis, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells.[4]



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